molecular formula C10H20N2 B1374500 (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine CAS No. 1249622-45-4

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine

Cat. No.: B1374500
CAS No.: 1249622-45-4
M. Wt: 168.28 g/mol
InChI Key: OCCRWIBMVVTWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. It is characterized by its high purity, typically at a minimum of 95% . This amine is classified as a versatile small molecule scaffold, making it a valuable building block in medicinal chemistry and drug discovery research . The structure incorporates a pyrrolidine ring, a common feature in pharmaceuticals and bioactive molecules known for contributing to favorable physicochemical properties and serving as a key motif in chiral resolving agents and enantioselective synthesis . The simultaneous presence of the pyrrolidine and cyclopropylmethyl groups is particularly noteworthy. Similar cyclopropylamine derivatives have been investigated as modulators of biological targets, such as the histamine H3 receptor, highlighting the potential of this structural class in developing therapeutics for a range of disorders . As such, this compound is a sophisticated intermediate for the design and synthesis of novel molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-cyclopropyl-N-methyl-N-(pyrrolidin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(7-9-2-3-9)8-10-4-5-11-6-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCRWIBMVVTWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropylmethyl Alkyl Amine Synthesis via Allylic Chloride Intermediates

A well-documented industrial method involves the transformation of allylic chlorides to cyclopropylmethyl alkyl amines through a multi-step process:

  • Step 1: Radical Addition of Hydrogen Bromide to Allylic Chloride

    The allylic chloride is reacted with hydrogen bromide in the presence of a free radical catalyst such as benzoyl peroxide or azobisisobutyronitrile. This reaction proceeds via an anti-Markovnikov addition to yield 1-bromo-3-chloropropane derivatives.

    • Reaction temperature: -80 to +200 °C (preferably 0 to +70 °C)
    • Pressure: 1 to 100 atmospheres (preferably 1 to 10 atm)
    • Solvent: Alcohols such as methanol, ethanol, or propanol are typical
    • Free radical catalysts include benzoyl peroxide, ditertiary butyl peroxide, and others
  • Step 2: Formation of Gamma-Chloronitrile

    The 1-bromo-3-chloropropane intermediate reacts with a metal cyanide (e.g., sodium or potassium cyanide) to form the corresponding gamma-chloronitrile. The mole ratio of 1-bromo-3-chloropropane to metal cyanide is critical, typically 1.25:1, to avoid side products like glutaronitrile.

  • Step 3: Cyclopropyl Cyanide Formation

    The gamma-chloronitrile is treated with alkali metal hydroxide to cyclize into cyclopropyl cyanide or substituted alkylcyclopropyl cyanides.

  • Step 4: Reductive Amination to Cyclopropylmethyl Alkyl Amines

    The cyclopropyl cyanide is then reacted with alkyl amines and hydrogen under catalytic hydrogenation conditions to yield cyclopropylmethyl alkyl amines.

  • Step 5: Further Alkylation

    The resulting amine can undergo further reaction with ketones, aldehydes, alcohols (with hydrogen), or alkyl halides (without hydrogen) to introduce additional alkyl groups, such as the methyl and pyrrolidin-3-ylmethyl substituents.

This method is versatile for synthesizing cyclopropylmethyl amines, including those substituted with pyrrolidinylmethyl groups, by selecting appropriate alkyl amines and alkylating agents in the final steps.

Alkylation of Pyrrolidine Derivatives

Another approach involves direct alkylation of pyrrolidine or its 3-substituted derivatives with cyclopropylmethyl and methyl electrophiles:

  • Starting from pyrrolidin-3-ylmethyl amine, methylation can be performed using methyl iodide or methyl bromide under controlled conditions to introduce the methyl group on the nitrogen.

  • Simultaneously or sequentially, the cyclopropylmethyl group is introduced via nucleophilic substitution using cyclopropylmethyl halides (e.g., bromide or iodide) as alkylating agents.

  • Reaction conditions typically involve polar aprotic solvents (e.g., acetonitrile, DMF) and bases such as potassium carbonate to promote alkylation.

  • The reaction temperature is maintained to optimize selectivity and yield, often between room temperature and 80 °C.

This method is advantageous for its straightforwardness and the availability of starting materials, allowing for the stepwise construction of the target amine.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

Pharmaceutical Development

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine is utilized in drug discovery and development, particularly for its potential as a therapeutic agent. Its structural similarity to biologically active molecules allows it to serve as a lead compound in the design of new drugs targeting specific biological pathways.

Case Study:
A study explored the compound's role as an inhibitor of protein-protein interactions in cancer therapy, demonstrating its potential effectiveness against specific types of leukemia by modulating enzyme activity related to disease progression .

Biological Research

The compound is investigated for its effects on enzyme inhibition and receptor binding, which are critical for understanding various biological processes. Its ability to interact with specific molecular targets can provide insights into mechanisms of action for different biological systems.

Example:
Research has shown that derivatives of similar compounds can inhibit integrase enzymes involved in HIV replication, suggesting that this compound could be explored for antiviral applications .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Data Table: Common Reactions Involving this compound

Reaction TypeExample ReagentsProducts Formed
OxidationHydrogen peroxideN-Oxides
ReductionLithium aluminum hydrideAmine derivatives
Nucleophilic SubstitutionSodium hydride, potassium carbonateVarious substituted amines

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials. Its unique properties allow for the development of compounds with tailored functionalities, which are essential in various industrial processes.

Example:
Industries focusing on agrochemicals utilize this compound to synthesize herbicides or pesticides that require specific chemical properties for efficacy against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacement of cyclopropylmethyl with propyl (as in Methyl(propyl)(pyrrolidin-3-ylmethyl)amine) reduces molecular weight by ~12 g/mol, likely altering lipophilicity .
  • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., pyridinyl in or nitrophenyl in ) exhibit higher melting points and enhanced polarity compared to aliphatic analogs.

Biological Activity

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a methyl group, and a pyrrolidin-3-ylmethylamine moiety. This unique combination contributes to its distinct pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also shown promise in anticancer research. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells, highlighting its therapeutic potential .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It inhibits enzymes involved in metabolic processes, which can alter cellular functions and promote apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : Variations in the cyclopropyl and pyrrolidine substituents significantly affect potency and selectivity.
  • Lipophilicity : Adjusting the lipophilicity of the compound can enhance its bioavailability and efficacy .
SubstituentEffect on ActivityComments
CyclopropylIncreases potencyUnique structural feature
MethylEnhances solubilityImproves pharmacokinetics
PyrrolidineCritical for receptor bindingEssential for biological activity

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy :
    • A study demonstrated its effectiveness against resistant strains of bacteria, suggesting a potential role in antibiotic development.
  • Cancer Research :
    • In vitro studies showed that the compound significantly reduced tumor cell viability in several cancer lines, including breast and lung cancers. The mechanism was linked to apoptosis induction via caspase activation .

Q & A

Basic: How can the synthesis of (cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine be optimized using transition metal-catalyzed methods?

Methodological Answer:
Synthesis optimization often involves evaluating catalysts, solvents, and reaction temperatures. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C have been used to synthesize structurally similar amines, achieving moderate yields (17.9%) after chromatographic purification . Transition metal oxides like Fe₂O₃@SiO₂/In₂O₃ can enhance reaction efficiency in catalytic systems, particularly for allylidene derivatives, by reducing side reactions and improving regioselectivity . Key parameters to optimize include:

  • Catalyst loading (e.g., 0.1–1 mol% for Cu-based systems).
  • Reaction time (e.g., 24–48 hours for complete conversion).
  • Workup procedures (e.g., acid-base extraction to isolate the amine).

Basic: What spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks to distinguish cyclopropylmethyl (δ ~0.5–1.5 ppm), pyrrolidinyl (δ ~2.5–3.5 ppm), and methyl groups (δ ~1.0–2.0 ppm). Splitting patterns in the pyrrolidine ring protons (e.g., J = 7–9 Hz) confirm stereochemistry .
  • HRMS (ESI) : Confirm the molecular ion [M+H]⁺ with a mass error <5 ppm .
  • Infrared (IR) Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced: How do steric and electronic effects influence the dimerization kinetics of cyclopropylmethyl-substituted amines?

Methodological Answer:
Dimerization kinetics depend on substituent bulk and electron density. For example, cyclopropylmethyl groups in N-[o-(trimethylsilyl)phenyl]cyclopropylmethyl amines exhibit steric hindrance, slowing dimerization due to restricted rotation around the C-N bond . Electronic effects (e.g., electron-withdrawing substituents) can stabilize transition states via resonance. Key analytical tools include:

  • Kinetic studies (e.g., monitoring by ¹H NMR at varying temperatures).
  • DFT calculations to model transition states and activation energies.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
Based on structurally related amines:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate flushing with water for skin/eye contact; medical evaluation if ingested .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation.

Advanced: What regulatory considerations apply to this compound under controlled substance laws?

Methodological Answer:
While not explicitly listed in current schedules, structurally similar compounds (e.g., cyclopropylmethyl derivatives of phenethylamines) are regulated under the UK Misuse of Drugs Act 1971 due to psychoactive potential . Researchers should:

  • Conduct structure-activity relationship (SAR) studies to assess receptor binding (e.g., serotonin/dopamine receptors).
  • Consult legal frameworks (e.g., UN Convention on Psychotropic Substances) before synthesis or distribution.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model steric interactions between the cyclopropylmethyl group and incoming nucleophiles.
  • Density Functional Theory (DFT) : Calculate charge distribution on the pyrrolidine nitrogen to predict nucleophilicity .
  • Transition State Analysis : Identify energy barriers for SN2 vs. SN1 pathways using software like Gaussian or ORCA.

Basic: What chromatographic methods are effective for purifying this compound?

Methodological Answer:

  • Normal-Phase Chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–100%) to separate polar impurities .
  • Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation.
  • Ion-Exchange Chromatography : Useful for protonated amines under acidic conditions.

Advanced: How does the cyclopropyl group influence the compound’s metabolic stability in biological systems?

Methodological Answer:
Cyclopropyl rings enhance metabolic stability by resisting cytochrome P450 oxidation due to strain-induced electronic effects. Comparative studies with non-cyclopropyl analogs show:

  • Longer half-lives in hepatic microsomal assays.
  • Reduced CYP3A4-mediated degradation confirmed via LC-MS metabolite profiling .

Basic: What synthetic routes avoid racemization in chiral pyrrolidin-3-ylmethyl amines?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to retain enantiomeric excess .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers from racemic mixtures.

Advanced: How can NMR crystallography resolve ambiguities in the solid-state conformation of this compound?

Methodological Answer:

  • ¹³C CP/MAS NMR : Compare experimental chemical shifts with DFT-predicted values for crystal packing models.
  • X-ray Diffraction : Resolve torsional angles between the cyclopropyl and pyrrolidine moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.